Sodium 2-(3-methoxypyridin-2-yl)acetate
Overview
Description
Sodium 2-(3-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8NNaO3 and a molecular weight of 189.15 g/mol . It is a yellow solid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-methoxypyridin-2-yl)acetate typically involves the reaction of 3-methoxypyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the methoxy group on the pyridine ring facilitates the substitution of the chlorine atom in chloroacetic acid, forming the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of the methoxy group and the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 3-methoxypyridine-2-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(3-methoxypyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Sodium 2-(4-methoxypyridin-2-yl)acetate: Similar structure but with the methoxy group at the 4-position instead of the 3-position.
Sodium 2-(3-ethoxypyridin-2-yl)acetate: Similar structure but with an ethoxy group instead of a methoxy group.
Comparison:
Properties
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOENHXWGMFUBBY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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